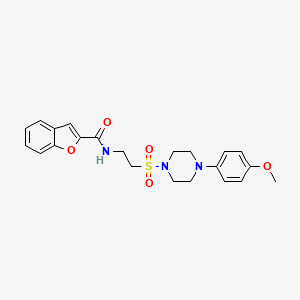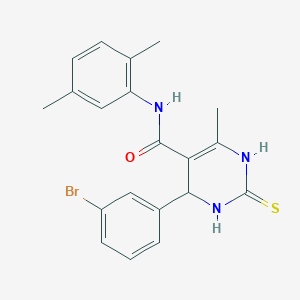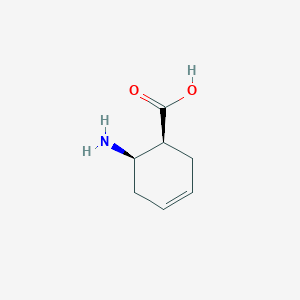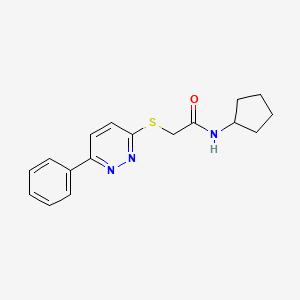
2-(4,4-Difluoropiperidin-1-YL)-4-methylthiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4,4-Difluoropiperidin-1-yl)acetic acid” is a chemical compound that belongs to the family of piperidine carboxylic acids. It has a molecular weight of 179.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for “2-(4,4-Difluoropiperidin-1-yl)acetic acid” is 2-(4,4-difluoropiperidin-1-yl)acetic acid and its InChI code is 1S/C7H11F2NO2/c8-7(9)1-3-10(4-2-7)5-6(11)12/h1-5H2,(H,11,12) .Physical And Chemical Properties Analysis
The physical form of “2-(4,4-Difluoropiperidin-1-yl)acetic acid” is solid . It has a molecular weight of 179.17 .科学的研究の応用
Synthetic Chemistry Applications
- Advanced Synthesis Techniques : Research on related compounds demonstrates the utility of advanced synthesis techniques, such as ruthenium-catalyzed cycloaddition, to create complex molecules with potential biological activity. This approach is crucial for the development of peptidomimetics or biologically active compounds based on specific scaffolds like triazoles, indicating the relevance of similar synthetic strategies for compounds like 2-(4,4-Difluoropiperidin-1-YL)-4-methylthiazole-5-carboxylic acid in creating biologically active molecules or materials with unique properties (Ferrini et al., 2015).
Medicinal Chemistry Applications
Antiprion Activity : The study of 2-aminothiazoles highlights their antiprion activity, suggesting that structural analogs or derivatives could be explored for therapeutic leads against prion diseases. This underscores the potential medicinal chemistry applications of thiazole derivatives in designing new therapeutic agents (Gallardo-Godoy et al., 2011).
Antimicrobial and Antifungal Agents : The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives reveal their potential as antimicrobial agents. This indicates that structurally related compounds, including those containing thiazole and triazole moieties, could serve as bases for developing new antimicrobial and antifungal treatments, showcasing the broad application of such compounds in addressing infectious diseases (Jadhav et al., 2017).
特性
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S/c1-6-7(8(15)16)17-9(13-6)14-4-2-10(11,12)3-5-14/h2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGDQKKOUFEWHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCC(CC2)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2937770.png)


![4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2937774.png)
![4-[(E)-3-(3-chlorophenyl)-2-propenoyl]phenyl 4-bromobenzenesulfonate](/img/structure/B2937775.png)

![methyl N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycinate](/img/structure/B2937778.png)


![N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2937783.png)
![N-(4-ethoxyphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937784.png)

![(1R,5S)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2937788.png)
